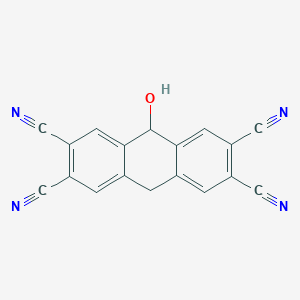
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is an organic compound with the molecular formula C18H8N4O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four cyano groups (–CN) and a hydroxyl group (–OH) attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Nitration: Anthracene undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups.
Cyanation: The amino groups are converted to cyano groups through a cyanation reaction.
Hydroxylation: Finally, a hydroxyl group is introduced at the 9-position of the anthracene core.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano groups can be reduced to amino groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: The major product is 9,10-anthraquinone-2,3,6,7-tetracarbonitrile.
Reduction: The major product is 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetraamine.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving cyano and hydroxyl groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyano groups can participate in nucleophilic and electrophilic interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroanthracene: Lacks the cyano and hydroxyl groups, making it less reactive.
9,10-Anthraquinone: Contains carbonyl groups instead of hydroxyl and cyano groups.
2,3,6,7-Tetramethylanthracene: Contains methyl groups instead of cyano groups.
Properties
CAS No. |
919273-15-7 |
|---|---|
Molecular Formula |
C18H8N4O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
9-hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C18H8N4O/c19-6-12-2-10-1-11-3-13(7-20)15(9-22)5-17(11)18(23)16(10)4-14(12)8-21/h2-5,18,23H,1H2 |
InChI Key |
ATUABCVRTBBPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















